molecular formula C13H14O4 B592935 Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate CAS No. 127427-28-5

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

Cat. No. B592935
CAS RN: 127427-28-5
M. Wt: 234.251
InChI Key: XNQHIPSJGRPIIW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is a chemical compound. Its molecular formula is C13H16O4 . It is related to 4-Methoxybenzyl alcohol, which is used in the preparation of semiconductors, nanosheets, and nanocrystals .


Synthesis Analysis

The synthesis of related compounds involves various chemical organic reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is complex. It is related to 4-Methoxybenzyl alcohol, which has a molecular formula of C8H10O2 and a molecular weight of 138.17 g/mol .


Physical And Chemical Properties Analysis

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is a solid at 20°C . It has a molecular weight of 206.24 .

Scientific Research Applications

  • Crystal Packing Interactions : Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate exhibits unique crystal packing interactions involving nonhydrogen bonding types such as N⋯π and O⋯π interactions, along with a C–H⋯N hydrogen bond, contributing to the formation of a simple 1-D double-column structure in crystals (Zhang, Wu, & Zhang, 2011).

  • Synthesis of Highly Substituted Compounds : This compound is involved in the synthesis of highly substituted 2H-Azirine-2-carboxylates, showcasing its versatility in organic synthesis (Patonay, Jekő, & Juhász-Tóth, 2008).

  • Structure Analysis : Research has been conducted on the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, revealing how molecules are connected by various interactions, forming a supramolecular layer (Flores et al., 2014).

  • Intramolecular Hydrogen Bonding : The compound has been utilized in studying intramolecular hydrogen bonding, important in understanding molecular tautomeric forms (Nye, Turnbull, & Wikaira, 2013).

  • C⋯π Interaction Studies : Research on C⋯π interaction of non-hydrogen bond type in related compounds contributes to a deeper understanding of electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).

  • Enantioselective Sequential Hydrogenation : The compound plays a role in the highly enantioselective sequential hydrogenation process, important in producing compounds with specific stereochemistry (Meng, Zhu, & Zhang, 2008).

  • Use in Three-Component Coupling Method : It is used in the synthesis of unnatural α-amino esters via a regiocontrolled and diastereoselective method, demonstrating its utility in complex organic synthesis (Hopkins & Malinakova, 2007).

  • Inhibitor of Kynurenine-3-Hydroxylase : As an inhibitor of kynurenine-3-hydroxylase, it shows potential in neuroprotective agent development (Drysdale et al., 2000).

  • Antimicrobial Activity : The compound's derivatives have been studied for their antimicrobial activity, indicating its potential in pharmaceutical applications (Gein et al., 2020).

  • In Silico NLO Activities Screening : Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been screened for nonlinear optical (NLO) activities using DFT, highlighting its potential in material science (Kiven et al., 2023).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxybenzyl alcohol, indicates that it is toxic if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life .

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQHIPSJGRPIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696489
Record name Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127427-28-5
Record name Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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